molecular formula C11H22N4OS B10954719 1-(4-Methylpiperazin-1-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-(4-Methylpiperazin-1-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B10954719
M. Wt: 258.39 g/mol
InChI Key: XINZYNKXMIKVFD-UHFFFAOYSA-N
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Description

N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a synthetic organic compound that features a piperazine ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 4-methylpiperazine with tetrahydrofuran and thiourea under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thiourea-based compounds, such as:

  • N-(4-Methylpiperazino)benzylamine
  • N-(4-Methylpiperazino)phenylurea
  • N-(4-Methylpiperazino)ethylthiourea

Uniqueness

N-(4-METHYLPIPERAZINO)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to its combination of a piperazine ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H22N4OS

Molecular Weight

258.39 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C11H22N4OS/c1-14-4-6-15(7-5-14)13-11(17)12-9-10-3-2-8-16-10/h10H,2-9H2,1H3,(H2,12,13,17)

InChI Key

XINZYNKXMIKVFD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=S)NCC2CCCO2

Origin of Product

United States

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